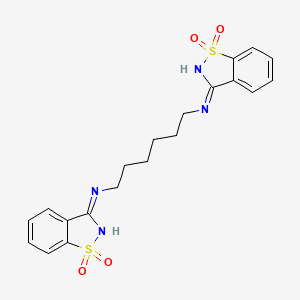

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

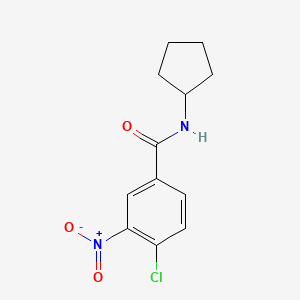

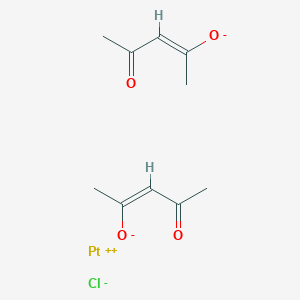

“N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine” is a chemical compound . It’s a complex organic molecule that contains benzothiazole and hexane-1,6-diamine units .

Molecular Structure Analysis

The molecular structure of “N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine” is complex, containing multiple functional groups . It includes two benzothiazole units, each with an additional dioxido group, and a hexane-1,6-diamine unit .Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

Researchers have synthesized novel coordination polymers and complexes demonstrating the utility of benzothiazole derivatives in constructing advanced materials with specific photophysical and structural properties. For instance, the sonochemical synthesis of nano-sized nickel(II) coordination polymers derived from flexible bis(benzimidazole) and isophthalic acid ligands showcases the role of benzothiazole derivatives in modulating the structure and properties of coordination polymers, with potential applications in photocatalysis and fluorescence (Li et al., 2019).

Photophysical and Sensing Applications

Benzothiazole derivatives have been found to significantly contribute to the photophysical properties of various compounds. For example, the synthesis of luminescent cyclometalated platinum(II) complexes of 1,3-bis-hetero-azolylbenzenes, including benzothiazole derivatives, has enabled the fine-tuning of emission energies, which is crucial for applications in organic light-emitting devices (Chan et al., 2013). Additionally, benzothiazole-based receptors have been developed for the selective detection of substances, demonstrating the compound's role in enhancing selectivity and sensitivity in sensing applications (Goutam & Iyer, 2015).

Supramolecular Chemistry

The self-assembly and characterization of lanthanide dinuclear triple-helical complexes involving benzothiazole derivatives underline the compound's significance in the design of supramolecular structures with specific coordination geometries and photophysical characteristics (Piguet et al., 1993). These findings highlight the potential of N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine and related compounds in crafting materials with desirable photophysical properties and structural complexities.

Propiedades

IUPAC Name |

N-[6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexyl]-1,1-dioxo-1,2-benzothiazol-3-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c25-29(26)17-11-5-3-9-15(17)19(23-29)21-13-7-1-2-8-14-22-20-16-10-4-6-12-18(16)30(27,28)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUZGBAYUFLQNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NCCCCCCN=C3C4=CC=CC=C4S(=O)(=O)N3)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)

![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)

![2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2384167.png)

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2384174.png)